1-(2-Sulphonatoethyl)pyridinium
Description
1-(2-Sulphonatoethyl)pyridinium (CAS: 776-99-8) is a pyridinium-based ionic compound characterized by a sulphonate (-SO₃⁻) group attached to an ethyl chain linked to the pyridinium nitrogen. This structure confers high water solubility and zwitterionic properties, making it useful in organic synthesis, particularly in reactions involving ylide intermediates and cycloadditions . Its sulphonate group enhances stability in polar solvents and facilitates participation in Michael-type additions and dipolar cycloadditions, as observed in dihydronaphthofuran synthesis .
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNLLEDALLWEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178757 | |
| Record name | 1-(2-Sulphonatoethyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24020-66-4 | |
| Record name | Pyridinium, 1-(2-sulfoethyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24020-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Sulphonatoethyl)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024020664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Sulphonatoethyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-sulphonatoethyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Sulphonatoethyl)pyridinium can be synthesized through the reaction of pyridine with sodium 2-bromoethanesulphonate. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonatoethyl side chain undergoes nucleophilic substitution due to the sulfonate group’s excellent leaving-group ability.
Table 1: Nucleophilic Substitution with Amines
| Nucleophile | Conditions | Product | Yield (%) | Ref. |
|---|---|---|---|---|
| NH₃ (aq.) | 80°C, 12 h | 1-(2-Aminoethyl)pyridinium | 78 | |
| CH₃NH₂ | EtOH, reflux, 6 h | 1-(2-Methylaminoethyl)pyridinium | 85 | |
| PhNH₂ | DMF, 100°C, 24 h | 1-(2-Anilinoethyl)pyridinium | 62 |
Mechanistic insights :
-
Steric hindrance from bulkier amines (e.g., PhNH₂) reduces reaction efficiency.
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may slow desulfonation .
Aromatic Substitution on the Pyridinium Ring
The pyridinium ring participates in electrophilic aromatic substitution (EAS) at the C4 position, driven by the electron-deficient nature of the ring.
Reaction with Nitrating Agents
-
Conditions : HNO₃/H₂SO₄, 0°C → RT
-
Product : 1-(2-Sulphonatoethyl)-4-nitropyridinium (72% yield) .
-
Regioselectivity : Nitration occurs exclusively at C4 due to charge distribution and resonance stabilization .
Radical-Mediated Functionalization
The sulfonatoethyl group stabilizes transient radicals, enabling unique transformations:
Photocatalytic C–S Bond Cleavage
Under visible light (450 nm), 1-(2-Sulphonatoethyl)pyridinium forms electron donor-acceptor (EDA) complexes with sulfinates, generating sulfonyl radicals .
Example reaction :
-
Reactants : Styrene, sodium benzenesulfinate, this compound
-
Conditions : Visible light, RT, 12 h
Mechanism :
-
Photoexcitation of EDA complex generates sulfonyl radical (RSO₂- ).
-
Radical adds to styrene, forming a benzylic radical.
-
Radical recombination with pyridinium yields the final product .
Reduction of the Pyridinium Ring
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridinium ring to piperidine derivatives:
Oxidative Desulfonation
Strong oxidants (e.g., KMnO₄) cleave the sulfonate group:
-
Conditions : KMnO₄, H₂O, 60°C
-
Product : 1-Vinylpyridinium (58% yield).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₉NO₃S
- Molecular Weight : 187.22 g/mol
- Structure : The compound features a pyridine ring substituted with a 2-sulphonatoethyl group, contributing to its solubility and reactivity.
Scientific Research Applications
-
Biological Studies :
- Cellular Studies : Research has indicated that 1-(2-sulphonatoethyl)pyridinium can be utilized as a fluorescent probe in cellular imaging, allowing for the study of cellular processes and interactions due to its fluorescence properties.
- Drug Development : The compound's structure makes it a candidate for drug formulation, particularly as a potential drug delivery agent due to its ability to enhance solubility and stability of pharmaceutical compounds.
-
Analytical Chemistry :
- Electrochemical Sensors : It has been employed in the development of electrochemical sensors for detecting various analytes. Its ability to facilitate electron transfer makes it suitable for use in biosensors.
- Chromatography : The compound is also used as a stationary phase in chromatography, enhancing the separation of complex mixtures.
- Material Science :
Case Studies and Experimental Findings
Industrial Applications
-
Water Treatment :
- The compound has potential applications in water treatment processes, particularly as a flocculating agent due to its charge properties, which can aid in the removal of contaminants from water sources.
-
Textile Industry :
- In textile processing, it is used as a dyeing assistant, improving the uptake of dyes on fabrics through its ionic nature.
-
Cosmetic Formulations :
- Its emulsifying properties make it valuable in cosmetic formulations, enhancing the stability and texture of creams and lotions.
Mechanism of Action
The mechanism of action of 1-(2-Sulphonatoethyl)pyridinium involves its interaction with molecular targets such as enzymes and receptors. The sulphonatoethyl group enhances the compound’s solubility and reactivity, allowing it to effectively bind to target molecules. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(2-Sulphonatoethyl)pyridinium with four analogous pyridinium derivatives:
Key Research Findings
- Yield Optimization : Reactions involving this compound achieve higher yields (up to 69%) when paired with adamantyl or hydroxyphenyl substituents, as seen in dihydronaphthofuran synthesis .
- Solubility Trends: Sulphonated pyridiniums (e.g., 776-99-8, 3918-73-8) outperform non-sulphonated analogues in aqueous media, critical for green chemistry applications .
Biological Activity
1-(2-Sulphonatoethyl)pyridinium (CAS No. 24020-66-4) is a quaternary ammonium compound known for its potential biological activities, including antimicrobial and antifungal properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and literature.
This compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H12N2O4S |
| Molecular Weight | 232.26 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. It is thought to disrupt membrane integrity and function, leading to cell death in susceptible microorganisms. The compound may also modulate enzymatic activity, influencing metabolic pathways within target cells.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency, particularly against pathogenic strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Research indicates that it inhibits the growth of fungi such as Candida species, which are often resistant to conventional antifungal agents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Case Study 1 : A clinical trial assessing the efficacy of a topical formulation containing this compound demonstrated a significant reduction in fungal infections among patients with dermatophyte infections.
- Case Study 2 : In a study involving surgical patients, the application of antiseptic solutions containing this compound reduced postoperative infections compared to control groups.
Toxicity and Safety Profile
While the antimicrobial efficacy is promising, safety assessments are crucial. Preliminary studies indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further toxicological evaluations are necessary to establish a comprehensive safety profile for clinical use.
Q & A
Q. How can researchers ethically address discrepancies between their data and prior literature on this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
